4-(Isobutylsulfonyl)benzoic acid
Overview
Description
4-(Isobutylsulfonyl)benzoic acid is an organic compound with the molecular formula C11H14O4S. It is characterized by a benzoic acid core substituted with an isobutylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isobutylsulfonyl)benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of benzoic acid with isobutylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Isobutylsulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-(Isobutylsulfonyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Isobutylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Benzoic Acid: The parent compound, lacking the isobutylsulfonyl group.
4-Methylsulfonylbenzoic Acid: A similar compound with a methylsulfonyl group instead of isobutylsulfonyl.
4-Ethylsulfonylbenzoic Acid: Another analog with an ethylsulfonyl group.
Uniqueness: 4-(Isobutylsulfonyl)benzoic acid is unique due to the presence of the isobutylsulfonyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-(2-methylpropylsulfonyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-8(2)7-16(14,15)10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKNLHUSEFYSTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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